molecular formula C3H4ClI B2507641 2-Chloro-3-iodoprop-1-ene CAS No. 39557-31-8

2-Chloro-3-iodoprop-1-ene

Cat. No. B2507641
CAS RN: 39557-31-8
M. Wt: 202.42
InChI Key: BSQHVKZJTOVHBK-UHFFFAOYSA-N
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Description

2-Chloro-3-iodoprop-1-ene is a synthetic chemical used as a reagent in organic synthesis . It has a molecular weight of 202.42 and its IUPAC name is 2-chloro-3-iodo-1-propene .


Synthesis Analysis

2-Chloro-3-iodoprop-1-ene has been shown to react with alkyl halides, acyl halides, and anilines to produce β-chloro ketones, α,β-unsaturated esters, and chloroamidine . A typical experimental procedure for 2-(2-chloroallyl)-benzoic acid formation involves the use of aryl iodide in anhydrous THF, cooled to -40 °C, to which i-PrMgCl (2 M in THF, 2 mmol) is slowly added .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-iodoprop-1-ene is 1S/C3H4ClI/c1-3(4)2-5/h1-2H2 and the InChI key is BSQHVKZJTOVHBK-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a reagent in organic synthesis, 2-Chloro-3-iodoprop-1-ene reacts with alkyl halides, acyl halides, and anilines to produce β-chloro ketones, α,β-unsaturated esters, and chloroamidine .


Physical And Chemical Properties Analysis

2-Chloro-3-iodoprop-1-ene has a molecular weight of 202.42 . The chemical formula is C3H4ClI . The melting point and boiling point are not specified in the search results.

Scientific Research Applications

Organic Synthesis

2-Chloro-3-iodoprop-1-ene is widely used in organic synthesis as a versatile building block. Its dual halogen functionality allows for various substitution reactions, making it valuable for constructing complex organic molecules. Researchers often use it to introduce chloro and iodo groups into target compounds, facilitating the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Cross-Coupling Reactions

In the realm of cross-coupling reactions, 2-Chloro-3-iodoprop-1-ene serves as a crucial reagent. Its structure is particularly suited for palladium-catalyzed coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds, including natural products and polymers .

properties

IUPAC Name

2-chloro-3-iodoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClI/c1-3(4)2-5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQHVKZJTOVHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-iodoprop-1-ene

CAS RN

39557-31-8
Record name 2-chloro-3-iodoprop-1-ene
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